Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
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Overview
Description
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2. It is characterized by a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for bicyclo[32These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .
Scientific Research Applications
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[4.2.1]non-2-ene-5-carboxylic acid
Uniqueness
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a conjugated diene system. This structural feature imparts distinct reactivity patterns compared to other bicyclic compounds, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOICDQRSBEFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665680 |
Source
|
Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10497-57-1 |
Source
|
Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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